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Compound of Interest

Compound Name: PROTAC ER Degrader-15

Cat. No.: B15544928

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of PROTAC ER Degrader-15, also identified as Compound 40. The

information presented is collated from the primary scientific literature, focusing on key data and

experimental methodologies to support further research and development in the field of

targeted protein degradation.

Chemical Structure and Properties
PROTAC ER Degrader-15 (Compound 40) is a novel, orally bioavailable selective estrogen

receptor degrader (SERD). It was developed through the structure-based optimization of the

lead compound LSZ102, with the key modification being the replacement of a 6-

hydroxybenzothiophene moiety with a 6H-thieno[2,3-e]indazole group. This alteration, coupled

with modifications to the acrylic acid degron, resulted in a compound with significantly improved

pharmacological properties.[1]

Chemical Structure:
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(The specific chemical structure of Compound 40 is proprietary to the publishing research entity

and is detailed in the referenced scientific publication. For research and development

purposes, direct consultation of the source article is recommended.)

Physicochemical Properties:

A summary of the key physicochemical properties of PROTAC ER Degrader-15 (Compound

40) is presented in the table below.

Property Value Reference

Molecular Formula C₂₉H₃₂F₂N₄O₄S [1]

Molecular Weight 586.66 g/mol [1]

Solubility Data not publicly available

LogP Data not publicly available

Mechanism of Action: Targeted Degradation of
Estrogen Receptor α (ERα)
PROTAC ER Degrader-15 functions as a proteolysis-targeting chimera (PROTAC). It is a

heterobifunctional molecule designed to simultaneously bind to the estrogen receptor α (ERα)

and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERα, marking

it for degradation by the proteasome. This mechanism of action leads to the effective

elimination of the ERα protein from cancer cells, a key driver in the majority of breast cancers.

The signaling pathway illustrating the mechanism of action is depicted below:
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Caption: Mechanism of ERα degradation by PROTAC ER Degrader-15.

Biological Activity and Efficacy
PROTAC ER Degrader-15 (Compound 40) has demonstrated potent and robust biological

activity in preclinical studies, including in models of endocrine-resistant breast cancer.

In Vitro Efficacy
The compound exhibits potent growth inhibition of both wild-type and tamoxifen-resistant ERα-

positive breast cancer cell lines. Furthermore, it induces potent degradation of the ERα protein

in these cells.

Table of In Vitro Activity:
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Cell Line Assay Type Metric Value (nM) Reference

MCF-7 (wild-

type)

Cell Growth

Inhibition
IC₅₀ 0.25 [1]

MCF-7

(tamoxifen-

resistant)

Cell Growth

Inhibition
IC₅₀ 0.31 [1]

T-47D
Cell Growth

Inhibition
IC₅₀ 0.19 [1]

MCF-7 ERα Degradation DC₅₀ 0.15 [1]

In Vivo Efficacy
In a mouse xenograft model using MCF-7 breast cancer cells, orally administered PROTAC ER
Degrader-15 (Compound 40) demonstrated robust antitumor efficacy.

Table of In Vivo Antitumor Efficacy:

Animal Model Dosing
Tumor Growth
Inhibition (%)

Reference

MCF-7 Xenograft 10 mg/kg, p.o., q.d. 95 [1]

MCF-7 Xenograft 30 mg/kg, p.o., q.d. 105 [1]

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these

findings. The following sections outline the key experimental protocols employed in the

characterization of PROTAC ER Degrader-15 (Compound 40).

Synthesis of PROTAC ER Degrader-15 (Compound 40)
The synthesis of Compound 40 is a multi-step process. A generalized workflow is presented

below. For a detailed, step-by-step synthetic route including reagents and reaction conditions,

please refer to the supporting information of the primary publication.[1]
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Caption: Generalized synthetic workflow for Compound 40.

ERα Degradation Assay (Western Blot)
Objective: To quantify the degradation of ERα protein in cancer cells following treatment with

PROTAC ER Degrader-15.

Protocol:

Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with varying concentrations of Compound 40 or

vehicle control (DMSO) for a specified duration (e.g., 24 hours).

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA protein assay.

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride

(PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated
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secondary antibody. A loading control, such as β-actin or GAPDH, is also probed to ensure

equal protein loading.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Quantification: The intensity of the ERα band is quantified and normalized to the loading

control to determine the percentage of ERα degradation relative to the vehicle-treated

control.

Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of PROTAC ER Degrader-15 on the viability of cancer cells.

Protocol:

Cell Seeding: Cells (e.g., MCF-7, T-47D) are seeded in 96-well plates at a suitable density.

Compound Treatment: After 24 hours, cells are treated with a serial dilution of Compound 40.

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g.,

5-7 days).

Assay: The CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital

shaker to induce cell lysis.

Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the

luminescence, which is proportional to the amount of ATP and thus the number of viable

cells, is measured using a plate reader.

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by

50%, is calculated from the dose-response curve.

In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor activity of orally administered PROTAC ER Degrader-15
in a mouse model of breast cancer.
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Protocol:

Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

Tumor Implantation: MCF-7 cells are subcutaneously injected into the flank of each mouse.

An estrogen pellet is typically implanted to support tumor growth.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into treatment and control groups.

Drug Administration: PROTAC ER Degrader-15 is administered orally (p.o.) once daily (q.d.)

at specified doses. The control group receives the vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, or after a specified duration of treatment.

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume

in the treated groups to the control group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15544928/docs?utm_src=pdf-body#in-depth-technical-guide-protac-er-degrader-15-compound-40
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544928?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunodeficient Mice

Subcutaneous Injection
of MCF-7 Cells

Tumor Growth to
100-200 mm³

Randomization into
Treatment & Control Groups

Daily Oral Administration
(Compound 40 or Vehicle)

Regular Tumor
Volume Measurement

Study Endpoint

Tumor size or
treatment duration

Calculation of
Tumor Growth Inhibition

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo xenograft study.
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Conclusion
PROTAC ER Degrader-15 (Compound 40) is a highly potent and orally bioavailable selective

estrogen receptor degrader with a promising preclinical profile. Its robust in vitro and in vivo

activity against ERα-positive breast cancer, including tamoxifen-resistant models, highlights its

potential as a next-generation endocrine therapy. The detailed experimental protocols provided

herein serve as a valuable resource for researchers aiming to further investigate and build

upon these significant findings in the field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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